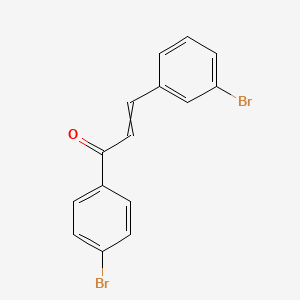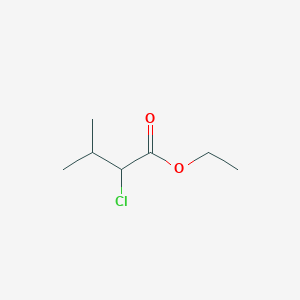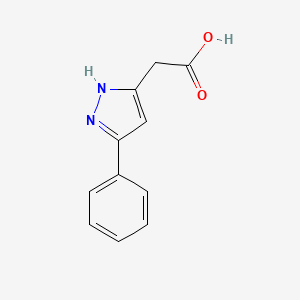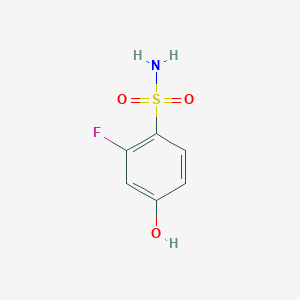
7-Bromo-6-fluoroisoquinolin-1(2H)-one
Vue d'ensemble
Description
7-Bromo-6-fluoroisoquinolin-1(2H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound has been shown to exhibit various biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.
Applications De Recherche Scientifique
Resonance Raman Characterization and Ground-State Forms
The 8-bromo-7-hydroxyquinolinyl group (BHQ), a derivative closely related to 7-Bromo-6-fluoroisoquinolin-1(2H)-one, has been studied for its various forms in aqueous solutions. Through absorption and resonance Raman spectroscopic methods, the behavior of BHQ in different environments was examined, offering insights into the properties of such compounds in aqueous solutions, which is vital for understanding their interactions in biological systems (An et al., 2009).
Synthesis of Fluorinated Heterocycles
In the field of pharmaceuticals and agrochemicals, fluorinated heterocycles are significant. A study on the synthesis of various types of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation demonstrated the potential applications of such compounds in drug development and agricultural chemicals. This research is indicative of the utility of similar compounds like 7-Bromo-6-fluoroisoquinolin-1(2H)-one in synthesizing useful chemical entities (Wu et al., 2017).
Photolabile Protecting Groups
Compounds like 8-bromo-7-hydroxyquinoline (BHQ), which have properties similar to 7-Bromo-6-fluoroisoquinolin-1(2H)-one, have been explored for their use as photolabile protecting groups. These groups can be efficiently photolyzed, showcasing the potential of such compounds in biological and chemical research, particularly in controlled release applications (Fedoryak & Dore, 2002).
Magnetic Properties in Molecular Solids
A study on the magnetic properties of molecular solids based on ion-pair complexes involving similar compounds provides insights into the potential applications of 7-Bromo-6-fluoroisoquinolin-1(2H)-one in materials science, particularly in the development of new magnetic materials (Ni et al., 2005).
Drug Discovery and Synthesis Optimization
In the realm of drug discovery, the synthesis of key intermediates like 5-bromo-2-methylamino-8-methoxyquinazoline, which shares structural features with 7-Bromo-6-fluoroisoquinolin-1(2H)-one, demonstrates the importance of such compounds in pharmaceutical research. The optimization of synthetic routes for these intermediates is crucial for the efficient production of potential drug candidates (Nishimura & Saitoh, 2016).
Spiropyrans and Spirooxazines
Research on the formylation of hydroxyquinoline derivatives, which are structurally related to 7-Bromo-6-fluoroisoquinolin-1(2H)-one, and their subsequent reactions, contributes to the understanding of photochromic materials. Such studies are essential for developing materials that change color in response to light, with applications in displays and sensors (Voloshin et al., 2008).
Synthesis of Isoquinoline Derivatives
The synthesis of various isoquinoline derivatives, including those structurally similar to 7-Bromo-6-fluoroisoquinolin-1(2H)-one, is crucial in medicinal chemistry. These compounds serve as building blocks for numerous pharmaceuticals and have wide-ranging applications in drug development (Zlatoidský & Gabos, 2009).
Molecular Modifications and Medicinal Relevance
The modification of isoquinoline scaffolds, as exemplified by the work on diazo homophthalimides, highlights the versatility and medicinal relevance of compounds like 7-Bromo-6-fluoroisoquinolin-1(2H)-one. Such research underpins the development of novel pharmaceuticals and therapeutics (Golushko et al., 2019).
Propriétés
IUPAC Name |
7-bromo-6-fluoro-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-7-4-6-5(3-8(7)11)1-2-12-9(6)13/h1-4H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLALLSRWJRAJOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=CC(=C(C=C21)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00733083 | |
| Record name | 7-Bromo-6-fluoroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00733083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
923022-43-9 | |
| Record name | 7-Bromo-6-fluoroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00733083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-6-fluoro-1,2-dihydroisoquinolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


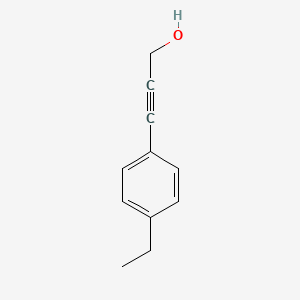
![N-[3-(aminomethyl)phenyl]butanamide](/img/structure/B3058791.png)
![N-[3-(aminomethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B3058792.png)
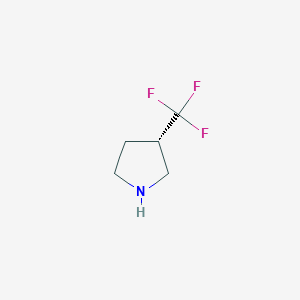
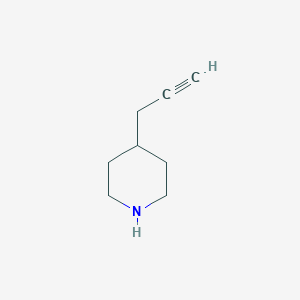

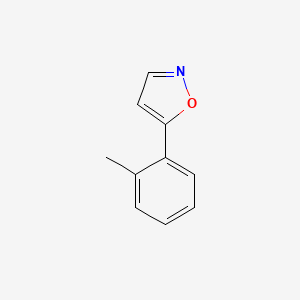
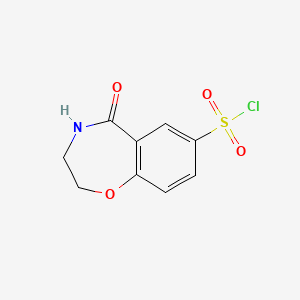
![1-(Pyridin-3-YL)-3-azabicyclo[3.1.0]hexane](/img/structure/B3058801.png)
